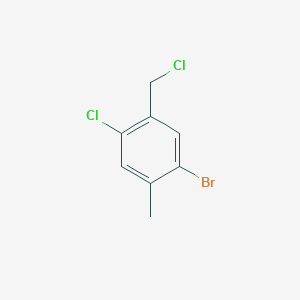

1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene is a halogenated aromatic compound that is not commonly produced in technical quantities but can be found in the environment. It is part of a broader class of organohalogens that can have both biogenic and anthropogenic origins. The presence of bromo- and chloro- substituents on the benzene ring suggests potential reactivity and applications in various organic transformations .

Synthesis Analysis

Synthesis of halogenated benzene derivatives often involves regioselective halogenation, as seen in the synthesis of 1,2-dibromobenzenes, which are valuable precursors for reactions based on the formation of benzynes . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination, indicating that similar strategies could be applied to synthesize the compound . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration also highlights the potential for introducing various functional groups onto the benzene ring .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often characterized by X-ray diffraction, as seen in the case of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene and 1-bromo-2,3,5,6-tetramethylbenzene . These studies reveal the crystal structures and conformations of the molecules, which can be significantly different in various crystalline environments. The presence of bromo- and chloro- substituents can lead to various intermolecular interactions, such as halogen bonding, which are important structural determinants .

Chemical Reactions Analysis

Halogenated benzene derivatives participate in a variety of chemical reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene leads to different bromination products, including the formation of bromomethyl groups . This suggests that the compound could also undergo similar bromination reactions. Additionally, the presence of bromo- and chloro- substituents can influence the reactivity towards the formation of other derivatives, as seen in the lack of reactivity of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene towards the formation of propellane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The crystal structure determinations of various bromo- and bromomethyl-substituted benzenes reveal different packing motifs and intermolecular interactions, which can affect the compound's properties . Spectroscopic techniques such as Raman and FT-IR are used to investigate the molecular conformation and vibrational spectra, providing insights into the physical properties of these compounds . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene demonstrate how solvents can influence the crystal structures and, consequently, the physical properties of these compounds .

Aplicaciones Científicas De Investigación

Halogenation and Derivative Formation

The compound 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene, through processes like bromination and chlorination, serves as a precursor or intermediate in synthesizing various complex molecules. These processes involve the regioselective addition of halogen atoms to aromatic compounds, leading to a range of derivatives with potential applications in different fields, including material science and pharmaceuticals. This was demonstrated in studies where different halogenation products were isolated and characterized, including ones involving bromomethyl groups, showing the versatility of such compounds in synthetic chemistry (Aitken et al., 2016).

Synthesis of Small Molecular Antagonists

Compounds like 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene are used in the synthesis of small molecular antagonists, which are compounds that can inhibit specific biological processes. These antagonists are often used in drug development, especially for targeting specific receptors in the body, such as the CCR5 receptor involved in HIV-1 infection. The synthesis involves multiple steps, including the preparation of intermediates, bromination, and further reactions to produce the final antagonist compounds (Cheng De-ju, 2015).

Formation of Molecular Scaffolds

Halogenated compounds, such as 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene, serve as scaffolds for constructing more complex molecular architectures. These scaffolds are crucial in the design and synthesis of molecular receptors, which have applications in sensing, catalysis, and as pharmaceutical agents. The process involves halogenation and subsequent reactions to introduce different functional groups, providing the necessary structural diversity and complexity (Wallace et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-4-chloro-5-(chloromethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRXPDUDLFKNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)

![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)